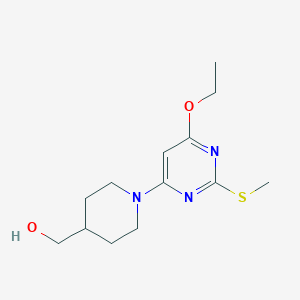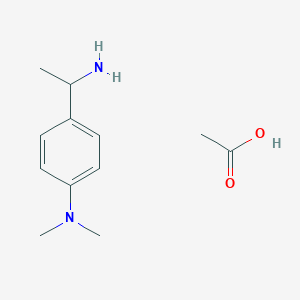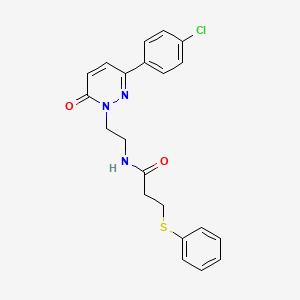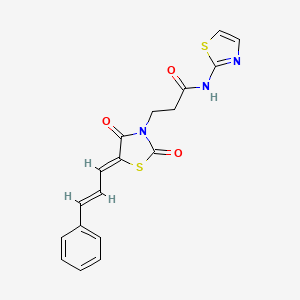![molecular formula C13H22N2O3 B2986836 tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate CAS No. 1236861-77-0](/img/structure/B2986836.png)
tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1236861-77-0 . It is offered by several suppliers including Benchchem and Enamine .
Molecular Structure Analysis
The molecular weight of this compound is 254.33 . The IUPAC name is tert-butyl (E)-3- (3- (dimethylamino)acryloyl)azetidine-1-carboxylate . The InChI code is 1S/C13H22N2O3/c1-13 (2,3)18-12 (17)15-8-10 (9-15)11 (16)6-7-14 (4)5/h6-7,10H,8-9H2,1-5H3/b7-6+ .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The storage temperature is room temperature .Aplicaciones Científicas De Investigación
Synthesis and Utilization in Organic Chemistry
A significant application of tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate in scientific research is its role in synthetic organic chemistry. This compound serves as a precursor or intermediate in the synthesis of various biologically active molecules and complex organic structures. For instance, its derivatives have been used in the synthesis of novel azetidine-containing compounds, which are important in medicinal chemistry due to their potential pharmaceutical applications. The efficiency of tert-butyl azetidine derivatives in reactions with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products has been demonstrated, showcasing the versatility of these compounds in creating diverse chemical structures with potential therapeutic benefits (Yadav & Sriramurthy, 2005).
Chiral Auxiliary and Building Blocks
Another area of application involves using tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate derivatives as chiral auxiliaries and building blocks in peptide synthesis. These compounds enable the preparation of enantiomerically pure amino acids and peptides, crucial for the development of new drugs with specific chiral configurations. For example, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, highlights the potential of azetidine derivatives in accessing new chemical spaces that are complementary to traditional piperidine systems, offering new opportunities for drug discovery and development (Meyers et al., 2009).
Applications in Nucleoside Chemistry
In nucleoside chemistry, tert-butyl 3-[(2E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate derivatives have been utilized in the synthesis of amide-linked ribonucleoside dimers, which are significant for the development of novel oligonucleotides with potential therapeutic applications. These synthetic strategies allow for efficient coupling of nucleoside precursors to create novel nucleotide analogs that can be further explored for their biological activities and applications in treating various diseases (Peterson et al., 1999).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .
Propiedades
IUPAC Name |
tert-butyl 3-[(E)-3-(dimethylamino)prop-2-enoyl]azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-10(9-15)11(16)6-7-14(4)5/h6-7,10H,8-9H2,1-5H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZRDEFGROCFOZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)


![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)







![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)
